molecular formula C15H17NO3 B15118688 Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate

Katalognummer: B15118688
Molekulargewicht: 259.30 g/mol
InChI-Schlüssel: DMCGJJHCENBDFF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is a quinoline derivative with a unique structure that includes a methoxy group at the 4-position, two methyl groups at the 6 and 8 positions, and an ethyl ester group at the 3-position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 4-methoxy-2-nitroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps . The reaction conditions often include the use of solvents like ethanol and catalysts such as p-toluenesulfonic acid .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Green chemistry approaches, such as solvent-free reactions and microwave-assisted synthesis, are also being explored to make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate has various applications in scientific research:

Wirkmechanismus

The mechanism of action of Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to its biological effects. The methoxy and ester groups play a crucial role in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Ethyl 4-hydroxy-6,8-dimethylquinoline-3-carboxylate: Similar structure but with a hydroxyl group instead of a methoxy group.

    4-Methoxy-6,8-dimethylquinoline-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group enhances its lipophilicity, while the ester group makes it more reactive in certain chemical reactions.

Eigenschaften

Molekularformel

C15H17NO3

Molekulargewicht

259.30 g/mol

IUPAC-Name

ethyl 4-methoxy-6,8-dimethylquinoline-3-carboxylate

InChI

InChI=1S/C15H17NO3/c1-5-19-15(17)12-8-16-13-10(3)6-9(2)7-11(13)14(12)18-4/h6-8H,5H2,1-4H3

InChI-Schlüssel

DMCGJJHCENBDFF-UHFFFAOYSA-N

Kanonische SMILES

CCOC(=O)C1=C(C2=CC(=CC(=C2N=C1)C)C)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.